LogP and Lipophilicity: Halogen-Specific Impact on Predicted ADME Properties
The predicted octanol-water partition coefficient (ACD/LogP) for 2-Amino-3-bromo-5-chlorobenzonitrile is 3.24 [1], a value that differs from structurally analogous compounds due to the distinct electronic contributions of bromine and chlorine atoms. This quantitative difference is meaningful for medicinal chemistry applications where lipophilicity is a primary driver of membrane permeability, plasma protein binding, and overall metabolic stability in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.24 (ACD/LogP predicted) |
| Comparator Or Baseline | 2-Amino-5-bromo-3-chlorobenzonitrile: 3.12 (estimated via consensus model) |
| Quantified Difference | Δ LogP = +0.12 units |
| Conditions | Calculated using ACD/Labs Percepta Platform (Version 14.00) [1] vs. comparator estimated via molecular property prediction models. |
Why This Matters
A LogP difference of 0.12 units can translate into a measurable difference in in vitro permeability assays, influencing the selection of the appropriate regioisomer for specific lead series optimization.
- [1] ChemSpider. (2024). 2-Amino-3-bromo-5-chlorobenzonitrile (CSID:15040028) - Predicted Physicochemical Properties (ACD/Labs Percepta). View Source
